N-Cyclohexyl 1-boc-piperidine-4-carboxamide
Overview
Description
N-Cyclohexyl 1-boc-piperidine-4-carboxamide, also known as tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C17H30N2O3 and a molecular weight of 310.43 g/mol. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl 1-boc-piperidine-4-carboxamide typically involves the reaction of piperidine with cyclohexyl isocyanate in the presence of a base, followed by the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require temperature control to optimize yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are carefully monitored and controlled to maintain the desired purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl 1-boc-piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Cyclohexyl 1-boc-piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl 1-boc-piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate biological processes. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional sites.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexylpiperidine-4-carboxamide
- N-Cyclohexyl 1-boc-piperidine-4-carboxylate
- tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate
Uniqueness
N-Cyclohexyl 1-boc-piperidine-4-carboxamide is unique due to its specific structure, which combines a piperidine ring with a cyclohexylcarbamoyl group and a Boc-protected amine. This combination provides versatility in synthetic applications and allows for the development of a wide range of derivatives with potential biological activity.
Properties
IUPAC Name |
tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-11-9-13(10-12-19)15(20)18-14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEDGPOGQAXRRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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